Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate is a chemical compound with a unique structure that includes an imidazolidine ring
Preparation Methods
The synthesis of Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate typically involves the reaction of imidazolidine-2,4-dione derivatives with methoxyacetyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial growth by interfering with essential enzymatic processes within the bacterial cells . The exact molecular pathways and targets are still under investigation, but it is thought to involve the disruption of cell wall synthesis or protein function.
Comparison with Similar Compounds
Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate can be compared with similar compounds such as:
Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate: This compound has a similar structure but with an ethyl group instead of a methyl group.
Thiazolidine-2,4-dione derivatives: These compounds share the imidazolidine ring structure and have similar reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C7H8N2O5 |
---|---|
Molecular Weight |
200.15 g/mol |
IUPAC Name |
methyl (2Z)-2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate |
InChI |
InChI=1S/C7H8N2O5/c1-13-4(6(11)14-2)3-5(10)9-7(12)8-3/h1-2H3,(H2,8,9,10,12)/b4-3- |
InChI Key |
VXMUXNCNTZNHQP-ARJAWSKDSA-N |
Isomeric SMILES |
CO/C(=C\1/C(=O)NC(=O)N1)/C(=O)OC |
Canonical SMILES |
COC(=C1C(=O)NC(=O)N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.